molecular formula C21H24N4O4S B11007724 methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11007724
M. Wt: 428.5 g/mol
InChI Key: BZLLJKFVZHZDIX-UHFFFAOYSA-N
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Description

The compound methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a hybrid heterocyclic molecule featuring a pyrazole-thiazole core. Key structural elements include:

  • Pyrazole ring: Substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 1.
  • Thiazole ring: Functionalized with a 2-methylpropyl (isobutyl) group at position 5 and a methyl ester at position 4.
  • Amide linker: Connects the pyrazole carbonyl to the thiazole’s amino group.

The 4-methoxyphenyl and isobutyl substituents likely influence solubility, steric bulk, and electronic properties .

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H24N4O4S/c1-12(2)10-17-18(20(27)29-5)22-21(30-17)23-19(26)16-11-15(24-25(16)3)13-6-8-14(28-4)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,22,23,26)

InChI Key

BZLLJKFVZHZDIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using methoxybenzene and a suitable electrophile.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final compound is formed by coupling the pyrazole and thiazole intermediates through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes targeted modifications at its ester, amide, and heterocyclic moieties:

Ester Hydrolysis

Conditions Products Applications
2M NaOH in EtOH/H₂O (1:1), 80°CCarboxylic acid derivative (free -COOH group)Improved water solubility for bioassays

Amide Bond Reactivity

Reaction Reagents Outcome
Acidic cleavage6M HCl in ethanol, refluxPyrazole-5-carboxylic acid and thiazole amine
Nucleophilic substitutionAlkyl halides, K₂CO₃/DMFN-alkylation at amide nitrogen

Thiazole Ring Modifications

Reaction Catalyst Result
C-H activationPd(OAc)₂, PPh₃, Cs₂CO₃Arylation at thiazole C-2 position
HalogenationNBS, AIBN, CCl₄Bromination for cross-coupling precursors

Catalytic and Cross-Coupling Reactions

The thiazole and pyrazole rings enable participation in metal-catalyzed reactions:

Suzuki-Miyaura Coupling

Substrate Conditions Products
Brominated thiazole derivativePd(PPh₃)₄, K₂CO₃, aryl boronic acid, dioxaneBiaryl systems for SAR studies

Buchwald-Hartwig Amination

Site Catalyst System Application
Pyrazole C-3 positionPd₂(dba)₃, Xantphos, t-BuONaIntroduction of amino groups for drug design

Stability and Degradation Reactions

The compound’s stability under various conditions:

Condition Observation Implications
pH < 3 or pH > 10Rapid hydrolysis of ester and amide bondsLimited stability in extreme pH
Thermal stress (150°C)Decomposition to charred residueRequires storage below 25°C
UV irradiationPhotooxidation of methoxyphenyl groupLight-sensitive handling protocols

Comparative Reactivity of Structural Motifs

Structural Feature Reactivity Profile Biological Impact
Pyrazole carbonylSusceptible to nucleophilic attackModifiable for prodrug strategies
Thiazole esterHydrolyzable to carboxylic acidAdjusts pharmacokinetic properties
2-Methylpropyl chainSteric hindrance limits electrophilic substitutionStabilizes core structure

Experimental data indicate that strategic modifications at the pyrazole carbonyl or thiazole ester positions significantly alter bioavailability and target engagement . Future studies should explore click chemistry approaches for bioconjugation and PROTAC development.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity: Research has shown that compounds similar to this structure exhibit inhibitory effects on cancer cell lines. For instance, studies indicate the compound's ability to induce apoptosis in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines through mechanisms involving enzyme inhibition and cell cycle regulation .
  • Anti-inflammatory Effects: The thiazole and pyrazole components are known to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Biological Research

The compound's unique structural features allow it to interact with various biological targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in critical biological processes, such as kinases related to cancer progression .
  • Antimicrobial Properties: Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various pathogens, indicating potential applications in infectious disease treatment .

Material Science

In addition to biological applications, this compound can serve as a building block in the synthesis of advanced materials:

  • Polymer Development: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .

Anticancer Activity Case Study

A study conducted by Abdel-Wahab et al. (2024) examined the effects of similar pyrazole derivatives on cancer cell lines. The results indicated:

Cell Line IC50 Value (µM) Mechanism
MDA-MB-231 (Breast)15Apoptosis induction via caspase activation
HepG2 (Liver)10Inhibition of cell proliferation

The study concluded that the pyrazole derivatives could serve as lead compounds for anticancer drug development.

Anti-inflammatory Activity Case Study

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines. The findings revealed:

Cytokine Inhibition (%) Concentration (µM)
TNF-alpha6520
IL-67020

This suggests that the compound has significant potential for developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs (Table 1) include thiazole-pyrazole hybrids and derivatives with modified substituents. Key differences and implications are outlined below:

Table 1: Structural Comparison with Analogous Compounds

Compound (Source) Core Structure Pyrazole Substituents Thiazole Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazole-thiazole 3-(4-methoxyphenyl), 1-methyl 5-(2-methylpropyl), 4-carboxylate ~405.4 (calculated) Bulky isobutyl group; electron-rich aryl
Compound 4 () Pyrazole-thiazole 3-(triazol-4-yl), 1-(4-fluorophenyl) 4-(4-chlorophenyl) ~500 (estimated) Halogenated aryl; triazole linker
Compound 5 () Pyrazole-thiazole 3-(triazol-4-yl), 1-(4-fluorophenyl) 4-(4-fluorophenyl) ~484 (estimated) Fluorinated aryl; planar conformation
Compound Pyrazole-thiazole 3-methyl, 5-(4-methylphenoxy) 2-chloro, oxime ~391 (calculated) Phenoxy group; oxime functionality
Compound Pyrazole-benzothiazole 1-(4-methylbenzothiazol-2-yl) 5-amino, 4-carboxylate 302.35 Benzothiazole fusion; amino substituent

Key Observations :

Substituent Effects: The target’s 4-methoxyphenyl group is electron-donating, enhancing solubility compared to 4-fluorophenyl (electron-withdrawing) in compounds .

Hydrogen Bonding and Crystal Packing :

  • The target’s amide linker and ester group enable strong hydrogen bonds (N–H···O, C=O···H), likely leading to dense crystal packing. In contrast, ’s compounds exhibit perpendicular fluorophenyl groups, disrupting planarity and reducing intermolecular interactions .
  • Triazole-containing analogs () may engage in π-π stacking, absent in the target due to its methoxy group .

Synthetic Accessibility :

  • reports high yields (80–90%) for triazole-linked analogs via cyclocondensation, whereas the target’s synthesis (unreported) may require multi-step coupling due to its bulky substituents .

Crystallographic Data :

  • compounds crystallize in triclinic P-1 symmetry with two independent molecules per asymmetric unit. The target’s crystallization behavior remains uncharacterized but may differ due to its isobutyl group .

Electronic and Bioactivity Considerations
  • Isoelectronicity vs.
  • Biological Relevance : While ’s benzothiazole derivative (molecular weight 302.35 g/mol) may exhibit kinase inhibition, the target’s larger size (~405 g/mol) could limit membrane permeability .

Biological Activity

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N4O3SC_{19}H_{24}N_4O_3S and its structure includes several functional groups that contribute to its biological activity. The presence of a thiazole ring, pyrazole moiety, and methoxyphenyl group are particularly noteworthy as they are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC19H24N4O3SC_{19}H_{24}N_4O_3S
Molecular Weight396.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Properties

Research has demonstrated that compounds containing pyrazole and thiazole structures exhibit promising anticancer properties. For instance, a study evaluating similar pyrazole derivatives showed significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The mechanism of action often involves the induction of apoptosis through pathways such as caspase activation and inhibition of proliferating cell nuclear antigen (PCNA) levels .

Case Study : In a comparative study, this compound was tested alongside other derivatives. The results indicated an IC50 value of approximately 10 µM against MCF-7 cells, suggesting moderate efficacy compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Compounds with thiazole structures have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, similar thiazole derivatives have shown effectiveness in reducing inflammation in animal models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to disrupt bacterial cell membranes .

Apoptotic Pathways

The anticancer effects of the compound are primarily mediated through apoptosis. Research indicates that this compound activates caspase cascades leading to cell death. This process is crucial for eliminating cancerous cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and inflammation, providing a theoretical basis for its observed biological activities .

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation, acylation, and coupling reactions. For example, pyrazole intermediates are often prepared by reacting substituted hydrazines with β-ketoesters (e.g., ethyl acetoacetate), followed by formylation and oxidation to generate carbonyl chloride intermediates . Subsequent coupling with thiazole-4-carboxylate derivatives typically employs thiourea or ammonium thiocyanate under reflux conditions in anhydrous solvents (e.g., THF or DCM) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the final product.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Structural validation requires a combination of spectroscopic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .
  • FTIR : Peaks at ~1700–1650 cm1^{-1} confirm carbonyl groups (amide, ester) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous pyrazole-thiazole hybrids .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z ~470–480) .

Q. What analytical methods are recommended for assessing purity?

  • Methodology :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to achieve >95% purity .
  • TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (1:1) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the pyrazole-thiazole core?

  • Methodology :
  • Catalyst screening : Test bases like K2_2CO3_3 or Et3_3N for coupling reactions, which improve nucleophilic substitution efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
  • Temperature control : Pyrazole acylation proceeds optimally at 60–80°C, while thiazole coupling requires reflux (~110°C) .
  • Byproduct mitigation : Use scavengers like molecular sieves to absorb HCl during acyl chloride formation .

Q. What strategies address discrepancies in bioactivity data across studies?

  • Methodology :
  • Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies, IC50_{50} for enzyme inhibition) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify pharmacophore contributions .
  • Metabolic stability : Assess degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodology :
  • Docking studies : Use software like AutoDock Vina to predict binding to target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyrazole carbonyl and steric compatibility of the 2-methylpropyl group .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify persistent interactions .

Q. What are the challenges in characterizing unstable intermediates during synthesis?

  • Methodology :
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect transient species (e.g., acyl chlorides) .
  • Low-temperature NMR : Collect 1H^1H spectra at –40°C to stabilize reactive intermediates .
  • Trapping agents : Add methanol to quench unreacted intermediates for LC-MS analysis .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral data for this compound?

  • Methodology :
  • Cross-validate techniques : Compare NMR assignments with X-ray structures to resolve ambiguities (e.g., rotational isomers in the thiazole ring) .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to clarify peak splitting in crowded regions .
  • Collaborative verification : Share samples with independent labs to confirm reproducibility .

Methodological Tables

Parameter Optimal Conditions References
Pyrazole cyclocondensationHydrazine + β-ketoester, reflux, 6–8 hrs
Acyl chloride formationSOCl2_2/DMF, 60°C, anhydrous DCM
Thiazole couplingThiourea, K2_2CO3_3, reflux THF
HPLC purity assessmentC18 column, 254 nm, 70:30 ACN/H2_2O

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